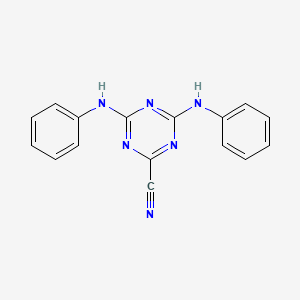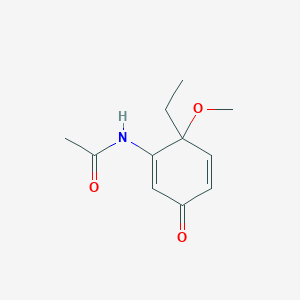
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with ethyl, methoxy, and acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Ethyl Substitution: The ethyl group can be added through an alkylation reaction using ethyl halides.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can be compared with similar compounds such as:
N-(6-Methyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(6-Ethyl-6-hydroxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
N-(6-ethyl-6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-4-11(15-3)6-5-9(14)7-10(11)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13) |
InChIキー |
XVLAQDBLMPHUEN-UHFFFAOYSA-N |
正規SMILES |
CCC1(C=CC(=O)C=C1NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
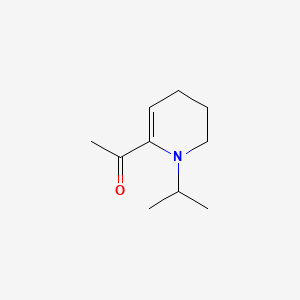
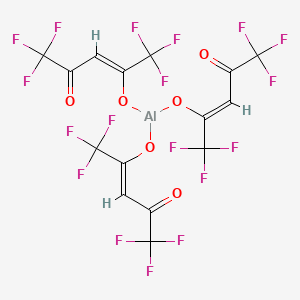
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
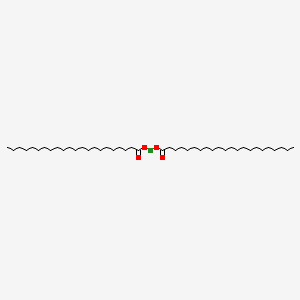
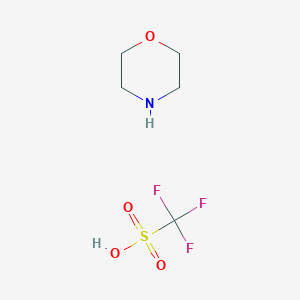
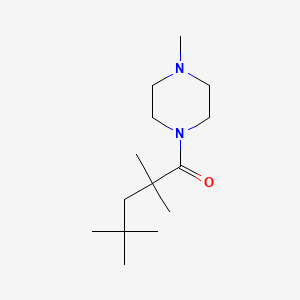
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
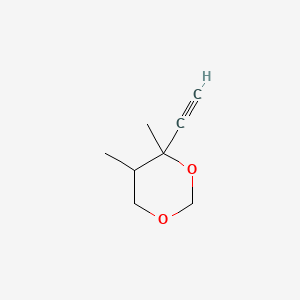
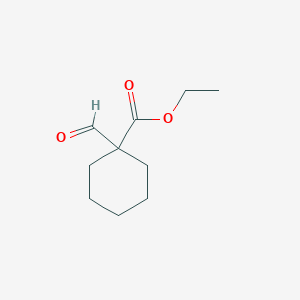
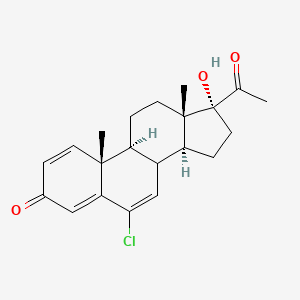
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
